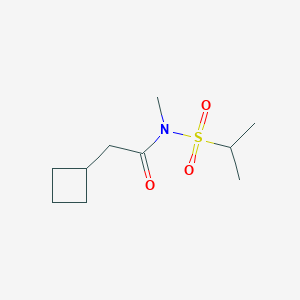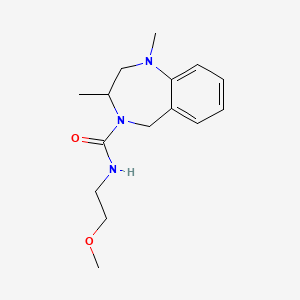
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as CD-437 and belongs to the class of retinoid X receptor (RXR) agonists.
Mecanismo De Acción
CD-437 exerts its effects by binding to and activating RXRs, which are nuclear receptors involved in the regulation of gene expression. Activation of RXRs leads to the formation of heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and subsequent regulation of target genes.
Biochemical and Physiological Effects:
CD-437 has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. The compound also inhibits bone resorption by suppressing the differentiation and activity of osteoclasts. In psoriasis, CD-437 regulates the differentiation of keratinocytes, which are the main cells involved in the pathogenesis of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CD-437 in laboratory experiments is its high purity and stability, which allows for consistent and reproducible results. However, the compound is relatively expensive compared to other drugs and may not be suitable for large-scale experiments. Additionally, CD-437 has a low solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are several potential future directions for research on CD-437. One area of interest is the development of CD-437 analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of CD-437 in combination with other drugs for the treatment of cancer and other diseases. Finally, the role of CD-437 in the regulation of other physiological processes, such as metabolism and immune function, warrants further exploration.
Métodos De Síntesis
The synthesis of CD-437 involves a multi-step process, which starts with the reaction between 2-chlorophenyl isocyanate and 3,5-dimethyl-4-amino-1,2-oxazole. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilyl)acetamide to form the final product. The process has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
CD-437 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, osteoporosis, and psoriasis. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bone resorption, and regulate cell differentiation in psoriasis.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-1-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-12(9(2)19-16-8)17(3)13(18)15-11-7-5-4-6-10(11)14/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSIGQQEDKJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)